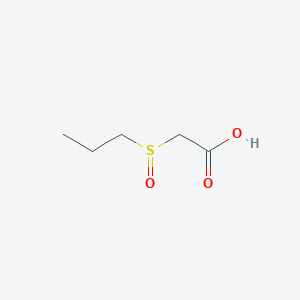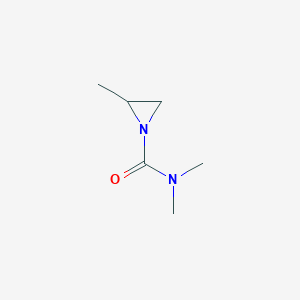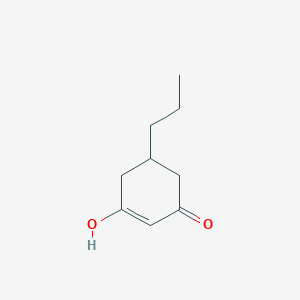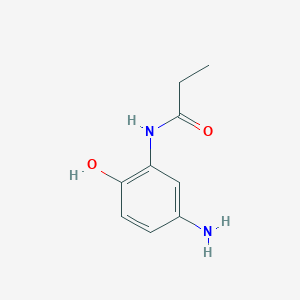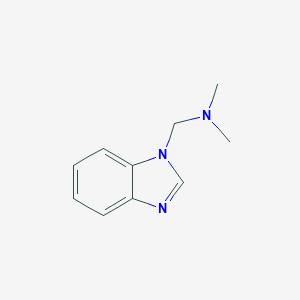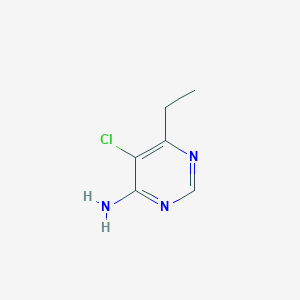
2-Acetylphenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylphenyl isothiocyanate (APITC) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellowish crystalline powder with a pungent odor and is soluble in organic solvents. APITC is widely used as a chemical reagent in the synthesis of various compounds and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 2-Acetylphenyl isothiocyanate is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes involved in the inflammatory response and the induction of apoptosis in cancer cells. 2-Acetylphenyl isothiocyanate has also been shown to inhibit the growth of various microbial strains.
Biochemical and Physiological Effects:
2-Acetylphenyl isothiocyanate has been shown to have various biochemical and physiological effects, including the modulation of various signaling pathways involved in inflammation and cancer. It has also been shown to have antioxidant properties and can scavenge free radicals. 2-Acetylphenyl isothiocyanate has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
2-Acetylphenyl isothiocyanate has several advantages for use in laboratory experiments, including its low toxicity and high solubility in organic solvents. However, its pungent odor can be a limitation, and precautions should be taken to avoid inhalation of the compound. 2-Acetylphenyl isothiocyanate is also sensitive to light and should be stored in a dark container to prevent degradation.
Future Directions
There are several future directions for research on 2-Acetylphenyl isothiocyanate, including the development of novel synthetic methods for the compound, the investigation of its potential applications in agriculture and food preservation, and the elucidation of its mechanism of action in cancer and inflammation. Further research is also needed to determine the optimal dosage and administration of 2-Acetylphenyl isothiocyanate for its potential therapeutic applications.
Conclusion:
In conclusion, 2-Acetylphenyl isothiocyanate is a compound with promising applications in various fields, including medicinal chemistry, agriculture, and food preservation. Its low toxicity and high solubility in organic solvents make it a valuable chemical reagent for laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesis Methods
2-Acetylphenyl isothiocyanate can be synthesized through various methods, including the reaction of acetyl chloride with potassium thiocyanate and the reaction of acetylphenol with thiophosgene. The latter method is preferred as it is more efficient and yields a higher purity of the compound.
Scientific Research Applications
2-Acetylphenyl isothiocyanate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and food preservation. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. 2-Acetylphenyl isothiocyanate has also been shown to have antioxidant properties and can be used as a natural preservative in food products.
properties
CAS RN |
134470-65-8 |
|---|---|
Product Name |
2-Acetylphenyl isothiocyanate |
Molecular Formula |
C9H7NOS |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
1-(2-isothiocyanatophenyl)ethanone |
InChI |
InChI=1S/C9H7NOS/c1-7(11)8-4-2-3-5-9(8)10-6-12/h2-5H,1H3 |
InChI Key |
SBKAVRLWBBLYNC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1N=C=S |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N=C=S |
synonyms |
Ethanone, 1-(2-isothiocyanatophenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)

